molecular formula C15H15N5O3S3 B12144816 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12144816
M. Wt: 409.5 g/mol
InChI Key: AWCWWKOFMKVBRP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a thiophene ring at position 3. A sulfanyl (-S-) bridge connects the triazole moiety to an acetamide group, which is further linked to a 4-sulfamoylphenyl substituent.

Properties

Molecular Formula

C15H15N5O3S3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H15N5O3S3/c1-20-14(12-3-2-8-24-12)18-19-15(20)25-9-13(21)17-10-4-6-11(7-5-10)26(16,22)23/h2-8H,9H2,1H3,(H,17,21)(H2,16,22,23)

InChI Key

AWCWWKOFMKVBRP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the Sulfonamide Group: This is usually done through sulfonation reactions using sulfonyl chlorides and amines.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the triazole ring or the sulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific reaction but can include the use of strong acids or bases, and various catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a probe for investigating biological pathways.

Medicine

Medically, the compound has potential as a drug candidate due to its structural features that are common in many pharmaceuticals. It could be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the triazole and thiophene rings can interact with various receptors or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Modifications:

  • Triazole Substituents:
    • Target Compound : 4-Methyl and 5-thiophene substituents.
    • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) : Ethyl groups at positions 4 and 5-pyridinyl, linked to a 4-ethylphenyl acetamide .
    • Compound 6a () : 4-Allyl and 5-pyridin-2-yl substituents.

Acetamide Modifications:

  • Target Compound : 4-Sulfamoylphenyl group.
  • OLC15 () : 4-Butylphenyl group.
  • Compound KA3 () : Pyridin-4-yl and substituted aryl carbamoyl groups.

Key Structural Differences:

  • The thiophene ring in the target compound may enhance π-π stacking compared to pyridinyl or phenyl groups in analogs.

Pharmacological Potential and Limitations

  • Advantages :
    • Sulfamoyl group’s hydrogen-bonding capacity may enhance binding to enzymes or receptors.
    • Thiophene’s aromaticity could improve metabolic stability over furan-containing analogs .
  • Limitations: No reported IC₅₀ or MIC data for the target compound. Synthetic challenges (e.g., sulfamoyl group introduction) may limit yield scalability .

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